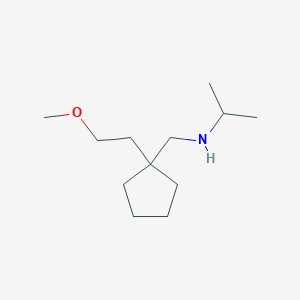

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine

説明

$ N\text{-}((1\text{-}(2\text{-Methoxyethyl})\text{cyclopentyl})\text{methyl})\text{propan-2-amine} $ is a synthetic amine derivative featuring a cyclopentane core substituted with a 2-methoxyethyl group and a methylpropan-2-amine side chain. The cyclopentyl moiety provides a rigid, non-aromatic hydrocarbon backbone, while the 2-methoxyethyl group introduces polar character through its ether oxygen. The propan-2-amine (isopropylamine) group is a common pharmacophore in psychoactive substances, often influencing interactions with neurotransmitter transporters or receptors .

特性

分子式 |

C12H25NO |

|---|---|

分子量 |

199.33 g/mol |

IUPAC名 |

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]propan-2-amine |

InChI |

InChI=1S/C12H25NO/c1-11(2)13-10-12(8-9-14-3)6-4-5-7-12/h11,13H,4-10H2,1-3H3 |

InChIキー |

NNQWKJQLSPRRIU-UHFFFAOYSA-N |

正規SMILES |

CC(C)NCC1(CCCC1)CCOC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine typically involves the reaction of cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, thiols, basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or thiolated derivatives.

科学的研究の応用

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecular architectures.

Biology: In biological research, the compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

作用機序

The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The presence of the methoxyethyl group and the amine moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The following table compares $ N\text{-}((1\text{-}(2\text{-Methoxyethyl})\textcyclopentyl})\text{methyl})\text{propan-2-amine} $ with structurally related compounds from the evidence:

生物活性

The compound n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine, also referred to as a derivative of propan-2-amine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 205.3 g/mol

- Functional Groups : Aliphatic amine, ether

The presence of the methoxyethyl and cyclopentyl groups contributes to the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine. For instance, compounds structurally similar to this amine have demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468. In a study evaluating a library of compounds, certain derivatives exhibited notable cytotoxicity, suggesting that modifications in the side chains can enhance biological efficacy .

The mechanism by which n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine exerts its biological effects may involve interaction with specific cellular pathways. Molecular docking studies indicated that similar compounds bind effectively to the active sites of topoisomerase I (TOPO I), an enzyme crucial for DNA replication and repair. This binding can disrupt cancer cell proliferation by inhibiting DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine. Research has shown that variations in the alkoxy group significantly affect potency and selectivity for biological targets:

| Compound | Structural Modification | EC (nM) | Target |

|---|---|---|---|

| 1 | Methyl group on side chain | 414 | GPR88 |

| 2 | Ethyl group on side chain | 195 | GPR88 |

| 3 | Propyl group on side chain | 634 | GPR88 |

These findings indicate that increasing the length or branching of the alkoxy substituent can enhance receptor affinity and improve therapeutic outcomes .

Case Studies

Several case studies have documented the pharmacological profiles of compounds related to n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine:

-

Case Study on Breast Cancer :

- Objective : Evaluate cytotoxicity against breast cancer cell lines.

- Findings : Compounds with similar structures showed significant inhibition of cell growth, with some achieving over 70% inhibition at low concentrations.

- Case Study on Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。